1-(4-Pyridyl)-2-pyrrolidinone
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Overview
Description
1-(4-Pyridyl)-2-pyrrolidinone is a heterocyclic organic compound that features a pyridine ring attached to a pyrrolidinone moiety
Preparation Methods
The synthesis of 1-(4-Pyridyl)-2-pyrrolidinone typically involves the reaction of pyridine derivatives with pyrrolidinone under specific conditions. One common method includes the condensation reaction of pyridine with chloroacetic chloride in the presence of methylene chloride, followed by reaction with lye to obtain the final product . This method is favored for its mild reaction conditions and cost-effectiveness.
Chemical Reactions Analysis
1-(4-Pyridyl)-2-pyrrolidinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be substituted with various functional groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions
Scientific Research Applications
1-(4-Pyridyl)-2-pyrrolidinone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials with specific properties, such as coordination polymers and metal-organic frameworks
Mechanism of Action
The mechanism of action of 1-(4-Pyridyl)-2-pyrrolidinone involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit voltage-gated potassium channels, resulting in prolonged action potentials and increased neurotransmitter release .
Comparison with Similar Compounds
1-(4-Pyridyl)-2-pyrrolidinone can be compared with other similar compounds, such as:
1-(4-Pyridyl)piperazine: This compound also features a pyridine ring but is attached to a piperazine moiety. It has different chemical properties and applications.
4-Pyrrolidinopyridine: Similar in structure but with different functional groups, leading to varied reactivity and uses.
1,2-Bis(4-pyridyl)ethylene: This compound has two pyridine rings connected by an ethylene bridge, offering different coordination chemistry and applications .
Properties
CAS No. |
82132-17-0 |
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Molecular Formula |
C9H10N2O |
Molecular Weight |
162.19 g/mol |
IUPAC Name |
1-pyridin-4-ylpyrrolidin-2-one |
InChI |
InChI=1S/C9H10N2O/c12-9-2-1-7-11(9)8-3-5-10-6-4-8/h3-6H,1-2,7H2 |
InChI Key |
OWZZDIPYCPKKLD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=NC=C2 |
Origin of Product |
United States |
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